4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Description
This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole ring fused with a thione group. Its structure includes a 4-fluorophenyl substituent at position 3 and an (E)-configured Schiff base moiety derived from 3-ethoxy-4-hydroxybenzaldehyde at position 2. Such derivatives are typically synthesized via condensation of 4-amino-1,2,4-triazole-5-thiols with aldehydes under acidic conditions .
Properties
CAS No. |
677767-58-7 |
|---|---|
Molecular Formula |
C17H15FN4O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
SBUMXOSEYHJYRI-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, followed by cyclization to form the triazole ring. The nitrile group is introduced through a cyanation step.
Reaction Conditions::Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde, 4-fluorophenylhydrazine
Catalyst: Acidic or basic conditions
Solvent: Organic solvent (e.g., ethanol, methanol)
Temperature: Typically room temperature or reflux
Major Product: 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Industrial Production:: While research laboratories often use small-scale synthetic methods, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Halogenation or other substitution reactions can modify the phenyl ring.
Common Reagents: Sodium borohydride (for reduction), bromine (for halogenation)
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer properties.
Agriculture: As a potential fungicide or pesticide.
Materials Science: For designing functional materials based on its unique structure.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways related to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The compound’s structural analogs differ in substituents on the triazole ring and benzylidene moiety, leading to distinct electronic and steric profiles:
Key Observations:
- Benzylidene Modifications : The 3-ethoxy-4-hydroxyphenyl group offers a balance of hydrophilicity (hydroxy) and lipophilicity (ethoxy), unlike methoxy-dominated analogs (e.g., ).
- Electron-Withdrawing Effects : Trifluoromethyl substituents (e.g., ) significantly increase electronegativity, whereas fluorophenyl groups provide moderate electron withdrawal.
Biological Activity
The compound 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione belongs to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 373.39 g/mol
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, particularly in the context of antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Recent studies have demonstrated that 1,2,4-triazole derivatives exhibit potent antimicrobial effects against various bacterial strains. The specific compound under investigation has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Bacillus subtilis | 4 |
These results indicate that the compound is particularly effective against Staphylococcus aureus , with an MIC value of 8 µg/mL, suggesting strong antibacterial potential.
The mechanism by which triazole compounds exert their antimicrobial effects often involves inhibition of nucleic acid synthesis and disruption of cell wall integrity. Molecular docking studies suggest that the compound may interact with bacterial DNA gyrase, a critical enzyme for DNA replication.
Case Studies
-
Study on Antibacterial Activity :
In a study conducted by Mohammed et al. (2019), various triazole derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds similar to the one displayed excellent activity against multiple pathogens, including drug-resistant strains . -
In Vivo Efficacy :
Another study evaluated the in vivo efficacy of triazole derivatives in animal models infected with Staphylococcus aureus . The treated groups showed a significant reduction in bacterial load compared to controls, highlighting the therapeutic potential of these compounds .
Additional Biological Activities
Beyond antibacterial properties, triazole derivatives have also been investigated for antifungal and anticancer activities. Preliminary findings suggest that the compound may inhibit fungal growth and exhibit cytotoxic effects against certain cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibition of fungal growth in vitro |
| Anticancer | Cytotoxic effects on cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
